molecular formula C23H34O2 B1240373 Methyl docosahexaenoate CAS No. 28061-46-3

Methyl docosahexaenoate

Cat. No.: B1240373
CAS No.: 28061-46-3
M. Wt: 342.5 g/mol
InChI Key: LUYYTKKXYNRVHQ-TYYHYDAASA-N
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Description

All-cis Double Bond Arrangement in Polyunsaturated Backbone

The all-cis double bond arrangement in this compound represents one of the most distinctive structural features of this polyunsaturated fatty acid methyl ester. The six double bonds are positioned at carbons 4, 7, 10, 13, 16, and 19, creating a highly unsaturated backbone with the systematic designation (4Z,7Z,10Z,13Z,16Z,19Z). This specific pattern of double bond placement creates a characteristic "kinked" molecular geometry that significantly impacts the compound's physical and chemical properties. The cis configuration at each double bond introduces approximately 30-degree bends in the carbon chain, resulting in a compact, twisted three-dimensional structure that differs markedly from the extended conformation that would be adopted by a saturated analogue.

The stereochemical notation Z (from the German "zusammen," meaning together) indicates that the higher priority substituents on each double bond are positioned on the same side of the double bond plane. This configuration creates significant steric interactions between adjacent methylene groups, which contribute to the overall conformational dynamics of the molecule. Research utilizing solid-state nuclear magnetic resonance spectroscopy has revealed that the polyunsaturated chain undergoes rapid conformational transitions with correlation times on the order of nanoseconds at carbon atom C2 and picoseconds near the terminal methyl group. The presence of multiple cis double bonds creates a high degree of conformational flexibility, particularly at the methyl terminus, where the molecule exhibits enhanced mobility compared to less unsaturated analogues.

Double Bond Position Carbon Numbers Z/E Configuration Structural Impact
First Double Bond C4-C5 Z (cis) Initial chain kink
Second Double Bond C7-C8 Z (cis) Progressive curvature
Third Double Bond C10-C11 Z (cis) Increased flexibility
Fourth Double Bond C13-C14 Z (cis) Enhanced mobility
Fifth Double Bond C16-C17 Z (cis) Terminal region dynamics
Sixth Double Bond C19-C20 Z (cis) Maximum flexibility

Conformational Analysis via 3D Molecular Modeling

Advanced three-dimensional molecular modeling studies have provided detailed insights into the conformational behavior and dynamic properties of this compound. Molecular dynamics simulations utilizing coarse-grained models have demonstrated that the compound exhibits complex conformational landscapes characterized by multiple energy minima and rapid interconversion between different structural states. The computational analysis reveals that the highly unsaturated nature of the molecule leads to significantly different conformational preferences compared to less unsaturated fatty acid methyl esters, with the docosahexaenoate chain showing enhanced flexibility and a tendency to adopt more compact conformations.

The three-dimensional structure analysis indicates that this compound demonstrates a higher density near lipid-water interfaces when incorporated into membrane systems, while maintaining a complex distribution of chain densities along the membrane normal. This unique spatial distribution pattern has been attributed to the specific arrangement of the six cis double bonds, which creates a characteristic bend-and-twist motif throughout the carbon chain. The conformational analysis has revealed that the molecule exhibits distinct dynamic regions, with the terminal methyl portion showing particularly high mobility and rapid isomerization kinetics. The correlation times for conformational transitions vary significantly along the chain length, with values ranging from picoseconds near the methyl terminus to nanoseconds in the middle regions of the molecule.

Computer-generated molecular models have demonstrated that the all-cis configuration results in a highly curved molecular geometry with an approximate end-to-end distance that is significantly shorter than that of a fully extended saturated analogue. The modeling studies have also revealed the presence of multiple stable conformational states, each characterized by different arrangements of the polyunsaturated backbone and distinct thermodynamic properties. These conformational states can interconvert rapidly under physiological conditions, contributing to the dynamic nature of membrane systems containing this compound.

Properties

CAS No.

28061-46-3

Molecular Formula

C23H34O2

Molecular Weight

342.5 g/mol

IUPAC Name

methyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate

InChI

InChI=1S/C23H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h11-22H,3-10H2,1-2H3/b12-11+,14-13+,16-15+,18-17+,20-19+,22-21+

InChI Key

LUYYTKKXYNRVHQ-TYYHYDAASA-N

SMILES

CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OC

Isomeric SMILES

CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)OC

Canonical SMILES

CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OC

Synonyms

docosahexaenoic acid methyl ester
methyl docosahexaenoate

Origin of Product

United States

Preparation Methods

Two-Step Saponification and Esterification

The BF₃ method converts triglycerides from fish oil into ME-DHA via sequential saponification and esterification. In the first step, 20 mg of oil is saponified with 1 mL of 1 N NaOH in methanol at 80°C for 15 minutes, hydrolyzing triglycerides into free fatty acids. Subsequent treatment with 14% BF₃ in methanol at 110°C for 15 minutes esterifies the free DHA into its methyl form.

Performance Metrics

  • Yield : Comparable to TMAH, with >95% conversion efficiency.

  • Drawbacks : Prolonged heating at 110°C risks isomerization of DHA’s cis double bonds, potentially generating trans-fatty acid byproducts.

  • Applications : Remains widely used in industrial settings due to BF₃’s cost-effectiveness and compatibility with heterogeneous feedstocks.

Direct Esterification of Free Docosahexaenoic Acid

Limitations

  • Side reactions : Acidic environments may promote DHA oxidation or cyclization.

  • Purity challenges : Requires post-synthesis purification via fractional distillation or column chromatography.

Comparative Analysis of Preparation Methods

ParameterTMAH MethodBF₃ MethodDirect Esterification
Catalyst TMAH in methanolBF₃ in methanolH₂SO₄/HCl
Temperature 25°C110°C60–80°C
Reaction Time 5 minutes30 minutes4–6 hours
Starting Material Ethyl DHA estersTriglyceridesFree DHA
Yield >98%>95%80–90%
Byproduct Risk LowModerate (trans-FA)High (oxidation)

Quality Control and Analytical Techniques

Gas Chromatography (GC)

GC-FID remains the gold standard for quantifying ME-DHA purity. The DB-23 column’s polar cyanopropyl phase resolves ME-DHA (retention time: ~42 minutes) from C20–C22 esters, with a detection limit of 0.1 μg/mL.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) identifies characteristic signals:

  • Methyl ester : δ 3.65 (s, 3H, –OCH₃).

  • Bis-allylic protons : δ 2.80–2.85 (m, 10H) .

Chemical Reactions Analysis

Hydrolysis and Transesterification

Methyl docosahexaenoate undergoes hydrolysis to release free DHA under basic or enzymatic conditions. In hepatic microsomal assays, hydrolysis yields DHA (MW = 328.47 g/mol) and phloridzin (PZ) when the parent compound is a polyphenol-fatty acid conjugate . Transesterification with tetramethylammonium hydroxide (TMAH) converts ethyl esters to methyl esters at room temperature within 5–20 minutes .

Table 1: Hydrolysis and Transesterification Conditions

Reaction TypeConditionsProductsYield/TimeReference
Alkaline HydrolysisMouse hepatic microsomes, 37°CDHA, PZ1–2 h
TMAH Transesterification25°C, 0.1 mL 25% TMAH in methanolMethyl esters of DHA/EPA5–40 min

Enzymatic Oxidation and Epoxidation

Lipoxygenase (LOX) enzymes catalyze the oxidation of this compound to produce bioactive lipid mediators:

  • 17S-HDHA : A mono-hydroxylated product (MW = 344.5 g/mol) formed via C17 oxygenation .

  • Resolvin D5 (RvD5) : A di-hydroxylated derivative (MW = 360.5 g/mol) with anti-inflammatory properties .

  • Epoxides : Enzymatic epoxidation generates 7S,15R-dihydroxy-16S,17S-epoxy-docosapentaenoic acid (MW = 376.22 g/mol) .

Table 2: LOX-Catalyzed Reaction Products

ProductMolecular FormulaKey Functional GroupsBioactivityReference
17S-HDHAC₂₂H₃₂O₃Hydroxyl at C17Pro-resolving mediator
RvD5C₂₂H₃₄O₄Hydroxyls at C7 and C17Anti-inflammatory
Epoxy-docosapentaenoateC₂₂H₃₂O₄Epoxide at C16–C17Precursor to RvD2

Phase II Metabolism

In murine models, this compound undergoes phase II modifications:

  • Methylation : Produces 4,4′,6′-tri-O-methyl-phloridzin docosahexaenoate (MW = 788.88 g/mol) .

  • Glucuronidation : Forms 4-O-glucuronide and 4′-O-glucuronide metabolites (MW = 923.02 g/mol) .

  • Sulfation : Yields 4,4′-di-O-sulfate (MW = 906.20 g/mol) .

Figure 1: Pharmacokinetic Profile of Phase II Metabolites

  • Tri-methylated metabolite : Peak concentration in liver (1.2 μg/g) at 1 h .

  • Di-sulfate metabolite : Detected transiently in liver (<0.5 μg/g) .

Epoxide Ring-Opening Reactions

Epoxidized derivatives of this compound undergo hydrolysis with NaOH to form diols:

  • Major product : 7S,15R,16S,17S-tetrahydroxy-docosapentaenoate (MW = 394.2 g/mol) .

  • Minor product : Resolvin D2 (RvD2, MW = 376.5 g/mol), confirmed via chiral HPLC .

Key Data :

  • Reaction efficiency : 90% conversion to tetrahydroxy product .

  • MS/MS fragments : m/z 113.05, 159.1, 235.1 (major product); m/z 69.02, 113.05 (RvD2) .

Stability and Cellular Uptake

Acylation with DHA enhances cellular uptake compared to free polyphenols:

  • Uptake efficiency : 12–18% for this compound vs. <2% for DHA in mammary carcinoma cells .

  • Half-life : >24 h in serum, compared to 6–8 h for DHA .

Scientific Research Applications

Biomedical Research Applications

A. Anticancer Properties

Methyl docosahexaenoate has been investigated for its anticancer properties. In studies involving breast cancer cell lines, such as MDA-MB-231, it was found that conjugates of propofol with DHA significantly inhibited cell migration and induced apoptosis. These effects were notably stronger than those observed with either compound alone, suggesting that this compound could enhance the therapeutic efficacy of existing drugs .

B. Metabolism and Pharmacokinetics

Research has demonstrated that this compound can improve cellular uptake and stability of bioactive compounds within cells. For instance, a study synthesized phloridzin docosahexaenoate to enhance the bioavailability of flavonoids, which have limited clinical use due to poor cellular uptake. The synthesized compound showed selective cytotoxicity against various cancer cell lines and inhibited metastasis in animal models .

Mechanistic Studies

A. Protein Modification and Aging

This compound has been implicated in the formation of modified proteins through lipid peroxidation processes. Studies have shown that exposure to this compound can lead to the generation of high-molecular-weight protein adducts, which are significant in understanding aging and related diseases. The involvement of oxygen radicals during these modifications highlights the compound's role in oxidative stress pathways .

B. Radical Formation Studies

The compound has also been utilized in research examining alkyl radical formation under light irradiation conditions. This aspect is crucial for understanding the photochemical behavior of fatty acid esters and their potential implications in food chemistry and oxidative stability .

Nutritional Applications

This compound is recognized for its role as a dietary supplement, particularly in promoting cardiovascular health due to its omega-3 fatty acid content. It is often included in formulations aimed at enhancing cognitive function and reducing inflammation.

Analytical Techniques for Detection

Recent advancements have led to the development of reliable analytical methods for detecting this compound in various matrices, including fish oils. Techniques such as gas chromatography with flame ionization detection have been employed to ensure accurate measurement and quality control in dietary supplements .

Summary Table of Applications

Application Area Description
Anticancer ResearchEnhances efficacy of drugs against breast cancer cells; induces apoptosis and inhibits migration .
Metabolic StudiesImproves cellular uptake and stability of bioactive compounds; shows selective cytotoxicity against cancers .
Protein ModificationInvolved in the formation of high-molecular-weight protein adducts during lipid peroxidation .
Nutritional SupplementationUsed for cardiovascular health; promotes cognitive function and reduces inflammation.
Analytical DetectionReliable methods developed for quantifying this compound in dietary products .

Mechanism of Action

The mechanism of action of Methyl docosahexaenoate involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into cell membranes, affecting membrane fluidity and function. It also acts as a precursor for bioactive lipid mediators that play roles in inflammation and cell signaling.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E,4E,6E,8E,10E,12E,14E,16E,18E,20E)-4,8,13,17,21,25-hexamethyl-2,4,6,8,10,12,14,16,18,20,24-hexacosaundecaenoate
  • Methyl (2E,4E,6E,8E,10E,12E)-2,7,11-trimethyl-13-[(1S)-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl]-2,4,6,8,10,12-tridecahexaenoate

Uniqueness

Methyl docosahexaenoate is unique due to its specific arrangement of conjugated double bonds and its role as a derivative of docosahexaenoic acid. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing and purifying methyl docosahexaenoate in laboratory settings?

  • Methodological Answer : this compound can be synthesized via esterification of docosahexaenoic acid (DHA) using methanol under acidic catalysis. Purification typically involves column chromatography with silica gel (eluent: hexane/ethyl acetate) or preparative HPLC. For lipid extraction from biological samples, the Folch method (chloroform/methanol 2:1 v/v) is widely used to isolate total lipids, followed by methylation using boron trifluoride-methanol (BF₃-MeOH) . Purity should be verified via GC-MS or HPLC with a C18 reverse-phase column, referencing certified standards (e.g., ≥98% purity, CAS 2566-90-7 or 301-01-9) .

Q. How should this compound be stored to ensure chemical stability?

  • Methodological Answer : Store at -20°C in amber vials under inert gas (e.g., argon) to prevent oxidation. Stability is critical due to its polyunsaturated structure; degradation can be monitored via peroxide value assays or UV absorbance at 234 nm (conjugated dienes). Avoid repeated freeze-thaw cycles .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Use gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) for high sensitivity. Internal standards (e.g., methyl heneicosanoate, C21:0) must be added to correct for extraction efficiency. For complex matrices like plasma, solid-phase extraction (SPE) or thin-layer chromatography (TLC) is advised prior to analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from isomer variability (e.g., cis vs. trans configurations) or impurities in commercial standards. Validate compound identity using NMR (e.g., ¹H-NMR for double-bond geometry) and cross-reference CAS numbers (e.g., 2566-90-7 vs. 301-01-9 for isomer-specific forms) . Systematic reviews should assess study design, dose ranges, and confounding variables (e.g., dietary omega-3 intake in animal models) .

Q. What considerations are critical when incorporating this compound into in vitro vs. in vivo experimental models?

  • Methodological Answer :

  • In vitro : Use solvent carriers like ethanol or DMSO (≤0.1% v/v) to ensure solubility. Confirm cellular uptake via fluorescent tagging (e.g., BODIPY-labeled analogs) and measure membrane incorporation via lipidomics .
  • In vivo : Optimize dosing regimens based on pharmacokinetic profiles (e.g., bioavailability in rodent models). Consider enteral vs. parenteral administration and use control groups with matched caloric intake to isolate lipid-specific effects .

Q. How should dose-response studies be designed to evaluate this compound's effects on inflammatory pathways?

  • Methodological Answer : Use a logarithmic dose range (e.g., 1–100 µM for cell cultures, 10–500 mg/kg for animal studies). Measure downstream biomarkers (e.g., TNF-α, IL-6) via ELISA or qPCR. Include positive controls (e.g., EPA or resolvins) and calculate EC₅₀/IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism) .

Q. What strategies mitigate oxidation artifacts in experimental workflows involving this compound?

  • Methodological Answer : Add antioxidants (e.g., 0.01% BHT) to storage solvents and experimental buffers. Perform analyses under nitrogen atmosphere. Use LC-MS/MS with multiple reaction monitoring (MRM) to distinguish intact compounds from oxidation products (e.g., hydroxy or epoxy derivatives) .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility when using this compound in multi-institutional studies?

  • Methodological Answer : Standardize protocols using certified reference materials (e.g., NIST SRM 3234) and document batch-specific purity data. Share raw chromatograms and spectral data (e.g., via Figshare or Mendeley Data) to enable cross-validation .

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